molecular formula C11H5Br2N3O3 B12899345 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-61-4

6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

Cat. No.: B12899345
CAS No.: 61982-61-4
M. Wt: 386.98 g/mol
InChI Key: GNIUZXMCIVBJQA-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination and nitration reactions to introduce the bromine and nitrofuran groups, respectively . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the bromine and nitrofuran groups.

    2-Bromoimidazo[1,2-a]pyridine: A simpler derivative with only one bromine atom.

    5-Nitrofuran-2-ylimidazo[1,2-a]pyridine: A derivative with only the nitrofuran group.

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

61982-61-4

Molecular Formula

C11H5Br2N3O3

Molecular Weight

386.98 g/mol

IUPAC Name

6,8-dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C11H5Br2N3O3/c12-6-3-7(13)11-14-8(5-15(11)4-6)9-1-2-10(19-9)16(17)18/h1-5H

InChI Key

GNIUZXMCIVBJQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=CN3C=C(C=C(C3=N2)Br)Br

Origin of Product

United States

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